molecular formula C17H11F3N2O3 B12025066 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 518350-14-6

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12025066
CAS No.: 518350-14-6
M. Wt: 348.28 g/mol
InChI Key: AONDMQLCTQIABS-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features both an indole and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2,3-dioxo-2,3-dihydro-1H-indole with N-[3-(trifluoromethyl)phenyl]acetamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid
  • ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
  • methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Uniqueness

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both an indole and a trifluoromethyl group, which confer distinct chemical and biological properties. This combination makes it particularly valuable for specific applications where these properties are desired .

Properties

CAS No.

518350-14-6

Molecular Formula

C17H11F3N2O3

Molecular Weight

348.28 g/mol

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)10-4-3-5-11(8-10)21-14(23)9-22-13-7-2-1-6-12(13)15(24)16(22)25/h1-8H,9H2,(H,21,23)

InChI Key

AONDMQLCTQIABS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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